Tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate Tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16943122
InChI: InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-8-6-11-10(9-15)5-7-14(11)4/h5,7H,6,8-9H2,1-4H3
SMILES:
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31 g/mol

Tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate

CAS No.:

Cat. No.: VC16943122

Molecular Formula: C13H20N2O2

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate -

Specification

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
IUPAC Name tert-butyl 1-methyl-6,7-dihydro-4H-pyrrolo[3,2-c]pyridine-5-carboxylate
Standard InChI InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-8-6-11-10(9-15)5-7-14(11)4/h5,7H,6,8-9H2,1-4H3
Standard InChI Key SHTDFAVAXADRTN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)C=CN2C

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The compound is systematically named tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate, reflecting its IUPAC nomenclature. Alternative designations include SCHEMBL21041456 and AB66261 . Its CAS registry number, 1196154-76-3, ensures unambiguous identification across scientific literature and regulatory documents.

Molecular Structure

The molecule comprises a pyrrolo[3,2-c]pyridine bicyclic system, where a pyrrole ring is fused to a pyridine moiety at the 3,2-c positions (Figure 1). The tert-butyl carbamate group (-O(C=O)OC(CCH3\text{CH}_3)3_3 ) is appended to the 5-position of the dihydro-4H-pyrrolopyridine framework, while a methyl group occupies the 1-position . This substitution pattern enhances steric bulk and modulates electronic properties, influencing reactivity and solubility.

Table 1: Key Identifiers and Structural Data

PropertyValueSource
CAS No.1196154-76-3
Molecular FormulaC13H20N2O2\text{C}_{13}\text{H}_{20}\text{N}_{2}\text{O}_{2}
Molecular Weight236.31 g/mol
SynonymsSCHEMBL21041456, AB66261

Physicochemical Properties

Stability and Solubility

While explicit solubility data for this compound are unavailable, its tert-butyl carbamate group typically confers lipophilicity, suggesting limited aqueous solubility but good organic solvent compatibility (e.g., dichloromethane, tetrahydrofuran). The ester linkage may render it susceptible to hydrolysis under strongly acidic or basic conditions .

Thermal and Spectral Characteristics

Table 2: Estimated Physicochemical Parameters

ParameterEstimated ValueBasis
Density~1.1–1.2 g/cm³Analogous compounds
Boiling Point~380–390°CSimilar structures
LogP (Octanol-Water)~2.5–3.5Computational prediction

Synthesis and Manufacturing

Retrosynthetic Analysis

A plausible synthesis begins with constructing the pyrrolo[3,2-c]pyridine core. One approach involves cyclocondensation of appropriately substituted pyrrole and pyridine precursors, followed by functionalization. The tert-butyl carbamate group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

Stepwise Synthesis

  • Core Formation: React 3-aminopyridine with a γ-keto ester to form the pyrrolopyridine skeleton through a Paal-Knorr-type cyclization.

  • Methylation: Introduce the 1-methyl group using methyl iodide in the presence of a base (e.g., potassium carbonate).

  • Boc Protection: Treat the secondary amine at the 5-position with Boc anhydride and a catalyst like 4-dimethylaminopyridine (DMAP) .

Reaction Scheme

Pyrrolopyridine intermediate+(Boc)2ODMAP, CH2Cl2Tert-butyl carbamate product[4]\text{Pyrrolopyridine intermediate} + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP, CH}_2\text{Cl}_2} \text{Tert-butyl carbamate product}[4]

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s rigid bicyclic structure and protected amine make it a valuable intermediate in medicinal chemistry. Pyrrolopyridines are prevalent in kinase inhibitors (e.g., JAK2, CDK), and the tert-butyl group facilitates subsequent deprotection for further functionalization .

Biological Activity

Though specific studies on this molecule are scarce, structurally related analogs exhibit anticancer and anti-inflammatory properties. For instance, pyrazolo[4,3-c]pyridine derivatives demonstrate IC50_{50} values below 1 μM against breast cancer cell lines , suggesting potential for structure-activity relationship (SAR) studies.

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